N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine
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Overview
Description
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine is a synthetic compound with a unique structure that combines an imidazole ring with an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Oxane Moiety: The oxane ring is introduced via a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the imidazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom on the imidazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Scientific Research Applications
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the oxane moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(oxan-4-yl)-1H-imidazole: Lacks the amine group, resulting in different reactivity and applications.
4-(Oxan-4-yl)-1H-imidazol-2-amine: Lacks the methyl group, affecting its binding properties and biological activity.
N-Methyl-1H-imidazol-2-amine: Lacks the oxane moiety, leading to different chemical and physical properties.
Uniqueness
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine is unique due to the combination of the imidazole ring and oxane moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
N-Methyl-4-(oxan-4-yl)-1H-imidazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its versatility in biological systems. The oxan-4-yl moiety contributes to its unique properties, potentially influencing its interaction with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₉H₁₄N₄O |
Molecular Weight | 182.23 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The imidazole moiety can act as a nucleophilic catalyst, facilitating reactions that are essential for cellular function.
Enzyme Inhibition
Research indicates that compounds with imidazole rings often exhibit inhibitory activity against various kinases and other enzymes. For instance, studies have shown that similar imidazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, leading to potential applications in cancer therapy .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties. It has been studied for its potential to inhibit specific pathogens, although detailed mechanisms remain under investigation.
Case Study 1: Antitumor Activity
In a study focusing on imidazole derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent. Further investigations are needed to elucidate the specific pathways involved .
Case Study 2: Enzyme Interaction
Another research effort explored the interaction of this compound with key enzymes involved in metabolic pathways. The findings demonstrated that this compound could modulate enzyme activity, impacting cellular metabolism and signaling pathways critical for disease progression .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-methyl-5-(oxan-4-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H15N3O/c1-10-9-11-6-8(12-9)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
XBFYWNCXERGGTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(N1)C2CCOCC2 |
Origin of Product |
United States |
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